molecular formula C4H6F3NO2 B027461 (s)-Trifluoromethylalanine CAS No. 102210-03-7

(s)-Trifluoromethylalanine

Cat. No. B027461
M. Wt: 157.09 g/mol
InChI Key: JBQBFDPQDFDHEC-VKHMYHEASA-N
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Description

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Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, products, and conditions.



Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy might be used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant (used up) or a product (formed).



Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility in various solvents, and reactivity with common reagents.


Scientific Research Applications

  • Monitoring Proteolytic Activity : (R)-trifluoromethylalanine ((R)-TfmAla) is effective in monitoring trypsin proteolytic activity and increases resistance to pepsin degradation in 19F NMR-based enzymatic assays (Devillers et al., 2021).

  • Synthesis for Peptide Incorporation : There's a reliable synthetic methodology for incorporating enantiopure (R)- and (S)-α-trifluoromethylalanines into peptides, enabling solid phase peptide synthesis (Devillers et al., 2016).

  • Stabilizing Protein Structures : Highly fluorinated amino acids, like trifluoromethylalanine, can decrease the helix propensity of hydrocarbon amino acids significantly, potentially offering more stable protein structures (Chiu et al., 2006); (Chiu et al., 2009).

  • Antitumor Drug Development : Platinum-based antitumor drugs containing enantiomerically pure alpha-trifluoromethyl alanine show promise for treating various cancers with a different mechanism of action than cisplatin (Margiotta et al., 2005).

  • Genetic Incorporation in Proteins : This amino acid's potential extends to genetic incorporation into proteins for varied studies and biotechnological developments using a single recombinant expression system (Wang et al., 2013).

  • NMR Probing of Proteins : (S)-Trifluoromethylalanine enables 19F NMR to study protein conformational changes and interactions, with broad applications in biological studies (Jackson et al., 2007).

Safety And Hazards

This would include information on the compound’s toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposing of the compound.


Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. For a more-studied compound, there might be a vast amount of information available, including data from multiple independent studies. In such cases, a thorough review of the scientific literature would be necessary to provide a comprehensive analysis.


properties

IUPAC Name

(2S)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQBFDPQDFDHEC-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296159
Record name 3,3,3-Trifluoro-2-methyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-Trifluoromethylalanine

CAS RN

102210-03-7
Record name 3,3,3-Trifluoro-2-methyl-D-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102210-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoro-2-methyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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